2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzodioxin derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another benzodioxin derivative with similar structural features.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid: A related compound with a propenoic acid moiety.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid is unique due to its specific combination of the benzodioxin ring and oxoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H8O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
YIXOYVLVEKGKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(=O)O |
Origin of Product |
United States |
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